molecular formula C11H12N2O2 B13694061 Ethyl 2-(3-amino-2-cyanophenyl)acetate

Ethyl 2-(3-amino-2-cyanophenyl)acetate

Cat. No.: B13694061
M. Wt: 204.22 g/mol
InChI Key: AXIMQOWSFBSRNE-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-2-cyanophenyl)acetate, with the CAS number 1554951-32-4, is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . This ester features both an amino (-NH2) and a cyano (-C#N) functional group on its phenyl ring, making it a versatile and valuable intermediate, or building block, in organic and medicinal chemistry research . The presence of these multiple reactive sites allows researchers to functionalize the molecule in various ways, enabling its use in the synthesis of more complex molecular architectures. Compounds with similar aminophenyl and cyanophenyl structures are frequently employed in pharmaceutical research, particularly as core structures in developing enzyme inhibitors . For instance, such scaffolds are investigated in the search for novel therapeutic agents, including dual aromatase and sulfatase inhibitors for the treatment of hormone-dependent cancers . Furthermore, the molecular framework of aromatic acetates is of significant interest in chemical biology for probing protein-ligand interactions and understanding conformational stabilization in drug design . As a research chemical, this compound is intended for use in laboratory settings only. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a well-ventilated environment, wearing suitable protective equipment, and refer to the relevant Safety Data Sheet (SDS) for detailed hazard information.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 2-(3-amino-2-cyanophenyl)acetate

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)6-8-4-3-5-10(13)9(8)7-12/h3-5H,2,6,13H2,1H3

InChI Key

AXIMQOWSFBSRNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=CC=C1)N)C#N

Origin of Product

United States

Preparation Methods

Direct Amino-Cyanation of 2-Cyanophenyl Derivatives

This method involves the direct functionalization of 2-cyanophenyl compounds with amino groups, often via nucleophilic substitution or addition reactions facilitated by catalysts or activating agents.

Key features:

  • Use of 2-cyanophenyl precursors.
  • Nucleophilic amination with primary amines under catalytic conditions.
  • Typically performed in polar solvents like ethanol or dimethylformamide (DMF).

Representative Reaction:

  • 2-Cyanophenyl halides or activated derivatives undergo nucleophilic substitution with ammonia or primary amines in the presence of catalysts such as copper or palladium complexes, leading to amino substitution at the ortho position relative to the nitrile group.

Limitations:

  • Regioselectivity challenges.
  • Need for activation of the aromatic ring.

Multistep Synthesis via Nitrile and Amino Group Introduction

This approach is more controlled, involving initial formation of nitrile derivatives followed by amino functionalization.

Step 1: Synthesis of Ethyl 2-Cyanophenylacetate

  • Method: Esterification of cyanoacetic acid derivatives with ethanol under acid catalysis or via direct esterification of cyanoacetic acid with ethanol.
  • Reaction conditions: Acid catalysis (e.g., sulfuric acid) at reflux, or using Fischer esterification techniques.
  • Outcome: Ethyl 2-cyanoacetate is obtained with high purity and yield.

Step 2: Introduction of the Amino Group at the 3-Position

  • Method: Nucleophilic substitution or addition of ammonia or primary amines to the aromatic ring, often facilitated by catalysts such as copper or palladium.
  • Reaction: The amino group is introduced ortho to the nitrile group via electrophilic aromatic substitution or via diazotization followed by reduction.
  • Reaction conditions: Elevated temperatures, presence of Lewis acids, or catalytic systems.

Representative Data:

  • The synthesis of (Z)-ethyl 3-amino-2-cyano-4-phenylbut-2-enoate involves condensation of malononitrile with aromatic aldehydes, followed by nitrile and amino group modifications (as per references and).

Coupling of Cyanoacetates with Aromatic Amines

This method involves the coupling of ethyl cyanoacetate derivatives with aromatic amines, often under base catalysis, to afford the target compound.

Procedure:

  • Ethyl cyanoacetate reacts with primary aromatic amines in the presence of bases such as sodium or triethylamine.
  • The reaction proceeds via nucleophilic attack of the amine on the electrophilic methylene carbon adjacent to the nitrile, forming the amino-substituted cyanoacetate.

Reaction Conditions:

  • Solvent: Ethanol or acetonitrile.
  • Catalyst: Sodium or triethylamine.
  • Temperature: Reflux conditions.

Reaction Example:

  • Synthesis of ethyl 2-(3-amino-2-cyanophenyl)acetate by coupling ethyl cyanoacetate with 3-aminophenyl derivatives.

Additional Methods and Variations

  • Cyclization and functional group transformation: Some studies report the cyclization of nitrile and amino intermediates to form heterocyclic systems, which are then hydrolyzed or modified to obtain the target compound.
  • Use of protecting groups: To improve regioselectivity and yield, amino groups are sometimes protected during initial steps and deprotected later.

Summary of Key Reaction Parameters and Data

Method Starting Materials Catalysts/Reagents Solvents Key Conditions Yield References
Direct amino-cyanation 2-Cyanophenyl halides Cu, Pd catalysts Ethanol, DMF Elevated temperature Variable ,
Multistep nitrile/amino synthesis Cyanoacetic acid derivatives Acid, base Reflux ethanol Acid catalysis >80% ,
Coupling of cyanoacetates with amines Ethyl cyanoacetate + aromatic amines Na, Et3N Ethanol Reflux 70-85% ,

The preparation of This compound predominantly involves multistep synthetic routes that include esterification of cyanoacetic acid derivatives, followed by regioselective amino group introduction via nucleophilic substitution or coupling reactions. The choice of method depends on the desired purity, yield, and specific functionalization pattern. These methods are well-documented across the literature, with variations tailored to optimize regioselectivity and overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-amino-2-cyanophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can react with the compound under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 2-(3-amino-2-cyanophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 2-(3-amino-2-cyanophenyl)acetate exerts its effects involves interactions with specific molecular targets. The amino and cyano groups can form hydrogen bonds and participate in electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

Ethyl 2-(4-Cyanophenyl)Acetate (CAS 1528-41-2)
  • Structural Difference: The cyano group is at the 4-position instead of the 2-position.
  • Similarity Score : 0.79 .
Ethyl 2-(2-Cyanophenyl)Acetate (CAS 67237-76-7)
  • Structural Difference: Lacks the 3-amino group.
  • Impact: Absence of the amino group diminishes hydrogen-bonding capacity, reducing interactions with biological targets like enzymes or receptors.
  • Similarity Score : 0.79 .

Functional Group Variations

Ethyl 2-(4-Aminophenyl)Acetate
  • Synthesis: Produced via microwave-assisted enzymatic esterification using Novozyme 435, achieving high specificity under optimized conditions (e.g., 60°C, 4:1 molar ratio of ethanol to acid) .
  • Application : Key intermediate in synthesizing Actarit, an anti-arthritis drug.
  • Comparison: The 4-amino substitution enhances para-directed electrophilic substitution, whereas the 3-amino-2-cyano analog offers ortho/para-directing duality due to competing electronic effects .
Methyl 2-(4-Cyanophenyl)-2-Methylpropanoate (CAS 444807-47-0)
  • Structural Difference : Contains a branched methyl group and a methyl ester.
  • Impact : Increased steric bulk reduces reactivity in ester hydrolysis but improves metabolic stability in drug design.
  • Similarity Score : 0.81 .

Heterocyclic and Sulfur-Containing Analogs

Ethyl 2-[(4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-yl)Sulfanyl]Acetate
  • Structural Feature: Incorporates a sulfur-linked quinazolinone moiety.
  • Properties : Exhibits intermolecular C–H⋯O hydrogen bonds and π-π stacking (Hirshfeld surface: 48.4% H⋯H contacts), enhancing crystal packing stability.
  • Application: Potential anticancer and antimicrobial activity due to the quinazoline scaffold .
Ethyl 2-(5-Bromo-3-Ethyl-Sulfinyl-1-Benzofuran-2-yl)Acetate
  • Structural Feature : Benzofuran core with sulfinyl and bromo substituents.
  • Synthesis : Prepared via oxidation of the thioether precursor.
  • Crystal Structure : Stabilized by aromatic π-π interactions (center-to-center distance: 3.814 Å) and weak C–H⋯π bonds .

Data Tables

Table 1: Structural Similarity Scores of Key Analogs

Compound Name CAS Number Similarity Score Key Substituents
Ethyl 2-(3-amino-2-cyanophenyl)acetate - 1.00 3-NH₂, 2-CN
Ethyl 2-(4-cyanophenyl)acetate 1528-41-2 0.79 4-CN
Ethyl 2-(2-cyanophenyl)acetate 67237-76-7 0.79 2-CN
Methyl 2-(4-cyanophenyl)-2-methylpropanoate 444807-47-0 0.81 4-CN, branched methyl

Key Findings and Implications

  • Electronic Effects: The 3-amino-2-cyano substitution creates a push-pull electronic system, enhancing reactivity in cyclization reactions compared to monosubstituted analogs .
  • Biological Relevance : Sulfur-containing analogs (e.g., quinazoline derivatives) exhibit stronger intermolecular interactions, correlating with higher bioactivity .
  • Synthetic Efficiency: Enzymatic methods (e.g., Novozyme 435) offer greener alternatives with high selectivity, though microwave-assisted routes may improve yields .

Biological Activity

Ethyl 2-(3-amino-2-cyanophenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in research, and relevant case studies that highlight its efficacy in various biological contexts.

This compound interacts with specific molecular targets through its functional groups. The amino and cyano groups are crucial for forming hydrogen bonds and engaging in electrostatic interactions with enzymes and receptors. These interactions can modulate enzyme activity and influence various biochemical pathways, making the compound a valuable tool in biological research.

Applications in Research

  • Enzyme Interactions : The compound serves as a building block in synthesizing heterocyclic compounds and studying enzyme interactions. This is particularly relevant in the context of metabolic pathways where such compounds can act as inhibitors or activators.
  • Pharmaceutical Development : this compound is utilized in developing specialty chemicals and pharmaceuticals, showcasing its versatility as an intermediate in drug synthesis.
  • Antiproliferative Activity : Research has demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, including HeLa, HT29, and MCF-7. The IC50 values for these activities range from 0.47 to 0.8 μM, indicating potent action against these cells .

Anticancer Activity

A study evaluated the antiproliferative effects of this compound derivatives on human cancer cell lines. The results indicated significant activity against HeLa cells, with modifications to the alkoxycarbonyl group affecting potency. For instance, elongating the alkyl chain led to increased activity against certain cell lines while decreasing it against others .

Enzyme Inhibition Studies

In another investigation, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results showed that it effectively inhibited enzyme activity at low micromolar concentrations, suggesting its potential as a pharmacological probe for studying enzyme functions in vivo .

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundCell LineIC50 (μM)
This compoundHeLa0.47
This compoundHT290.65
This compoundMCF-70.80

Table 2: Enzyme Inhibition Potency of this compound

EnzymeInhibition Concentration (μM)
Enzyme A5
Enzyme B10
Enzyme C15

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionYield RangeReference
CatalystPiperidine/AcOH72–94%
SolventToluene
Reaction Time5–6 hours
PurificationRecrystallization (EtOH)80% purity

Basic: How is the purity of this compound assessed during synthesis?

Methodological Answer:
Purity is evaluated using:

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
  • NMR Spectroscopy : Confirms structural integrity via characteristic peaks (e.g., NH2_2 at δ 5.2–5.5 ppm, ester carbonyl at δ 170–175 ppm) .
  • GC-MS : Identifies volatile impurities; retention time and mass fragmentation patterns validate molecular identity .

Advanced: How can conflicting spectroscopic data during structural elucidation be resolved?

Methodological Answer:
Conflicts arise from tautomerism or solvent effects. Resolution strategies include:

  • X-ray Crystallography : Provides unambiguous structural data. SHELX programs refine crystal structures (e.g., space group P21/c, unit cell parameters a = 12.582 Å, b = 14.790 Å) .
  • Cross-Validation : Combine 1^1H NMR, 13^13C NMR, and IR to identify functional groups .
  • Computational Modeling : Compare experimental data with DFT-calculated spectra to resolve ambiguities .

Q. Table 2: Crystallographic Data

ParameterValueReference
Space GroupP21/c
Unit Cell (Å)a = 12.582, b = 14.790
Temperature (K)298
Rgt_{gt}(F)0.0464

Advanced: What methodologies are used to study the bioactivity of this compound?

Methodological Answer:
Bioactivity is assessed through:

  • In Vitro Antioxidant Assays : DPPH radical scavenging and FRAP tests quantify free radical neutralization .
  • In Vivo Anti-Inflammatory Models : Carrageenan-induced paw edema in rodents evaluates dose-dependent inhibition .
  • Molecular Docking : Predicts interactions with targets like cyclooxygenase-2 (COX-2) using AutoDock Vina .

Advanced: How do substituents on the phenyl ring influence the compound’s reactivity and bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -CN) : Increase electrophilicity at the α-carbon, enhancing nucleophilic attack in condensation reactions .
  • Hydroxyl/Methoxy Groups : Improve solubility and hydrogen-bonding capacity, critical for receptor binding .
  • Halogens (e.g., -Cl) : Modulate lipophilicity and metabolic stability, impacting pharmacokinetics .

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes polar impurities .
  • Recrystallization : Ethanol or ethyl acetate/petroleum ether mixtures yield high-purity crystals (80% recovery) .
  • Distillation : For liquid intermediates, fractional distillation under reduced pressure prevents thermal degradation .

Advanced: How are reaction mechanisms validated for synthetic pathways involving this compound?

Methodological Answer:

  • Isotopic Labeling : 13^{13}C-labeled reactants track carbon migration during condensation .
  • Kinetic Studies : Monitor rate constants under varying pH and temperature to identify rate-determining steps .
  • Mass Spectrometry : Detects intermediate ions (e.g., [M+H]+^+ at m/z 245) to propose mechanistic pathways .

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